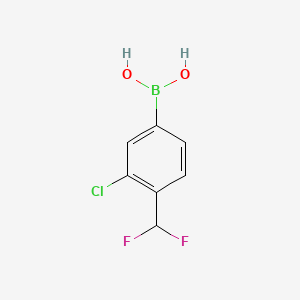
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and difluoromethyl groups on the phenyl ring enhances its reactivity and makes it a versatile building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(difluoromethyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(difluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This method is efficient and provides a high yield of the desired product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-(difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The presence of the chloro and difluoromethyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the coupling reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both chloro and difluoromethyl groups, which provide a distinct electronic environment compared to similar compounds. This unique structure can lead to different reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H6BClF2O2 |
|---|---|
Peso molecular |
206.38 g/mol |
Nombre IUPAC |
[3-chloro-4-(difluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BClF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
Clave InChI |
NPUGJLHEUCLZRE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(F)F)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)

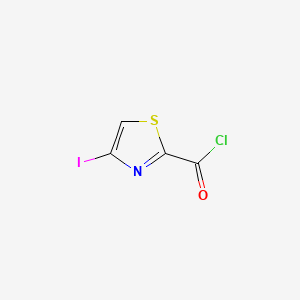
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)


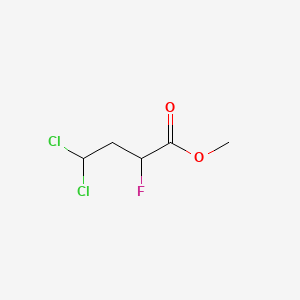

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
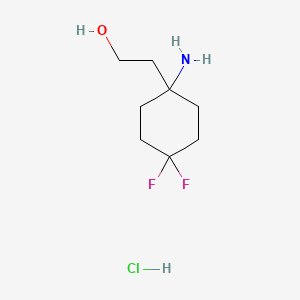
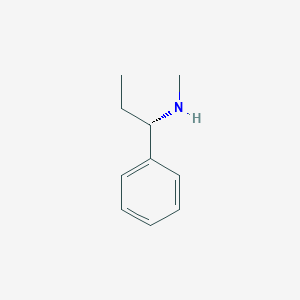
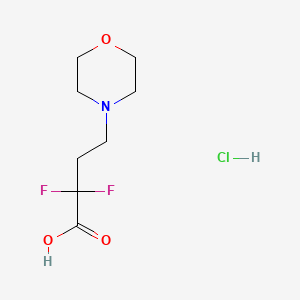
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
